molecular formula C14H15NO B8014839 2'-Methoxy-2-methyl-[1,1'-biphenyl]-3-amine

2'-Methoxy-2-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B8014839
M. Wt: 213.27 g/mol
InChI Key: HYSNOJTZCKHHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Methoxy-2-methyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl class of chemicals It is characterized by the presence of a methoxy group and a methyl group attached to the biphenyl structure, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-2-methyl-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

    Introduction of Methoxy and Methyl Groups: The methoxy group can be introduced via nucleophilic substitution reactions, while the methyl group can be added through Friedel-Crafts alkylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride for Friedel-Crafts reactions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated biphenyl derivatives.

Scientific Research Applications

2’-Methoxy-2-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 2’-Methoxy-2-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

    2-Methoxybiphenyl: Lacks the methyl and amine groups, making it less versatile in terms of functionalization.

    2-Methylbiphenyl: Lacks the methoxy and amine groups, limiting its potential biological activity.

    3-Aminobiphenyl: Lacks the methoxy and methyl groups, affecting its chemical reactivity and applications.

Uniqueness: 2’-Methoxy-2-methyl-[1,1’-biphenyl]-3-amine is unique due to the combination of methoxy, methyl, and amine groups on the biphenyl core

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-11(7-5-8-13(10)15)12-6-3-4-9-14(12)16-2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSNOJTZCKHHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.